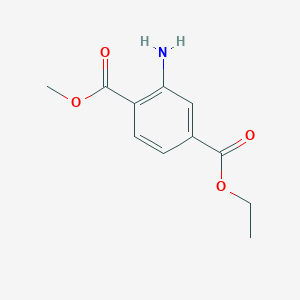

4-Ethyl 1-methyl 2-aminoterephthalate

Description

4-Ethyl 1-methyl 2-aminoterephthalate is a substituted terephthalate ester featuring an amino group at the 2-position, an ethyl ester at the 4-position, and a methyl ester at the 1-position of the benzene ring.

Properties

CAS No. |

218590-77-3 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

4-O-ethyl 1-O-methyl 2-aminobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C11H13NO4/c1-3-16-10(13)7-4-5-8(9(12)6-7)11(14)15-2/h4-6H,3,12H2,1-2H3 |

InChI Key |

ZKLZIERHDKNDNJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OC)N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Ethyl 1-methyl 2-(4-methoxyphenyl)fumarate and Maleate

- Structure: These isomers (E and Z configurations) replace the amino group with a 4-methoxyphenyl substituent.

- Synthesis : Both derivatives are synthesized using Rh₂(OAc)₄ as a catalyst, with yields of 29% (fumarate) and 4% (maleate), indicating steric or electronic challenges in forming the Z-isomer .

1-(2-Hydroxyethyl) 4-methyl terephthalate

- Structure: Features a hydroxyethyl ester instead of the ethyl-amino combination.

- Properties: Molecular weight = 224.21 (C₁₁H₁₂O₅). The hydroxyethyl group likely increases hydrophilicity compared to the amino-ethyl counterpart, though analytical data are unavailable .

- Applications: Marketed as a "unique chemical" for early-stage research, suggesting niche utility compared to amino-substituted derivatives.

p-Synephrine (4-[1-hydroxy-2-(methylamino)ethyl]phenol)

- Structure: Shares a methylaminoethyl side chain but on a phenol ring rather than a terephthalate ester.

- Biological Relevance: Demonstrates how substituent positions (e.g., hydroxyl vs. amino groups) dictate biological activity. The amino group in this compound may similarly influence bioactivity or binding interactions .

Physical and Chemical Properties (Inferred)

- Solubility: The amino group likely increases water solubility compared to methoxy or hydroxyethyl substituents.

- Reactivity: The amino group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., acylation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.